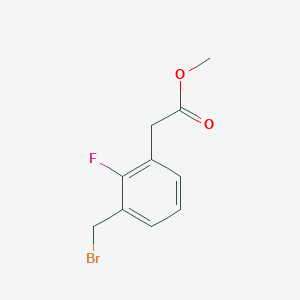
Methyl 3-(bromomethyl)-2-fluorophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(bromomethyl)-2-fluorophenylacetate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of phenylacetate, featuring a bromomethyl and a fluorine substituent on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-2-fluorophenylacetate typically involves the bromomethylation of a fluorophenylacetate precursor. One common method includes the reaction of 3-(bromomethyl)-2-fluorobenzyl alcohol with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(bromomethyl)-2-fluorophenylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Methyl 3-(bromomethyl)-2-fluorophenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(bromomethyl)-2-fluorophenylacetate involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for nucleophilic attack. The fluorine substituent can influence the electronic properties of the aromatic ring, affecting the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(bromomethyl)benzoate
- Methyl 4-(bromomethyl)benzoate
- Methyl 3-(bromomethyl)-2-nitrobenzoate
Uniqueness
Methyl 3-(bromomethyl)-2-fluorophenylacetate is unique due to the presence of both bromomethyl and fluorine substituents. The fluorine atom can significantly alter the compound’s reactivity and biological activity compared to its non-fluorinated analogs. This makes it a valuable compound in the development of new pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C10H10BrFO2 |
|---|---|
Poids moléculaire |
261.09 g/mol |
Nom IUPAC |
methyl 2-[3-(bromomethyl)-2-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-9(13)5-7-3-2-4-8(6-11)10(7)12/h2-4H,5-6H2,1H3 |
Clé InChI |
ALTQCOQRHCVYCK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C(=CC=C1)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


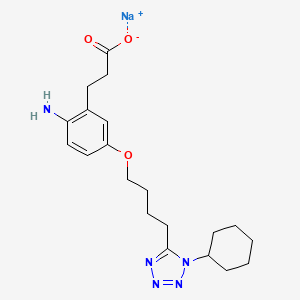
![(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol](/img/structure/B13434750.png)
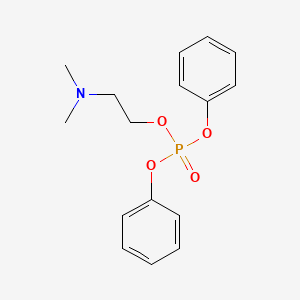
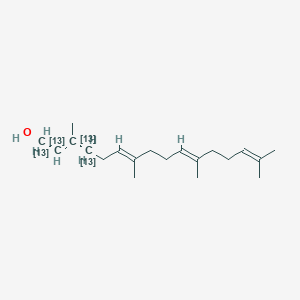
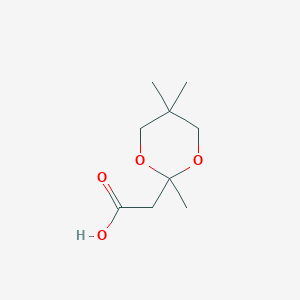
![Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13434774.png)
![2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide](/img/structure/B13434783.png)


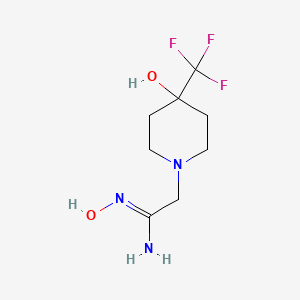
![5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13434814.png)
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)

